In Vitro Potency Against Cryptosporidium parvum – Direct Comparison with SLU-2633
SLU-10482 exhibits an EC₅₀ of 0.07 µM against C. parvum in HCT‑8 intestinal epithelial cells, representing a 2.4‑fold improvement in potency compared to its direct structural predecessor SLU‑2633 (EC₅₀ = 0.17 µM) [1]. This enhancement is attributed to the substitution of the 3,4‑dichlorophenyl group in SLU‑2633 with a 4‑fluoro‑3‑(trifluoromethyl)phenyl moiety [1].
| Evidence Dimension | Anti‑C. parvum potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.07 µM |
| Comparator Or Baseline | SLU-2633: 0.17 µM |
| Quantified Difference | 2.4‑fold lower EC₅₀ (higher potency) |
| Conditions | HCT‑8 intestinal epithelial cells infected with C. parvum; 48 h treatment; 4 replicates |
Why This Matters
A 2.4‑fold potency improvement reduces the concentration required for target engagement, potentially lowering the required dose and minimizing off‑target effects in subsequent in vivo studies.
- [1] Schubert TJ, et al. Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. J Med Chem. 2023;66(11):7197–7218. View Source
